molecular formula C24H22N4O3 B2795356 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921873-83-8

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2795356
CAS RN: 921873-83-8
M. Wt: 414.465
InChI Key: NHKNCJWQDFGOHB-UHFFFAOYSA-N
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Description

The compound is a pyrido[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. These compounds often exhibit interesting biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrido[3,2-d]pyrimidin ring system, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring .

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to the specified compound, have been studied for their potential as selective aldose reductase (ALR2) inhibitors. These compounds exhibit activity in the micromolar/submicromolar range and have shown significant antioxidant properties, suggesting their potential in therapeutic applications related to oxidative stress and diabetic complications (La Motta et al., 2007).

Antifolate Agents for Cancer Therapy

Research on pyrrolo[2,3-d]pyrimidine derivatives has highlighted their potential as antifolates, inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and cell proliferation. These compounds, including classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have shown promising antitumor activity, making them potential candidates for cancer therapy (Gangjee et al., 2007).

Radiolabeled Compounds for Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, utilizing positron emission tomography (PET) (Fookes et al., 2008).

Dual Inhibitors of Enzymes for Antitumor Activity

A novel approach in antitumor therapy involves designing compounds that simultaneously inhibit both thymidylate synthase and dihydrofolate reductase. Pyrrolo[2,3-d]pyrimidine antifolates, similar to the chemical , have been developed as potent dual inhibitors. These compounds have shown significant inhibitory activity against both enzymes, highlighting their potential as effective antitumor agents (Gangjee et al., 2000).

Anti-inflammatory Heterocyclic Compounds

Pyrimidinones and oxazinones, derived from structures related to the specified compound, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown promising activity comparable to standard drugs, suggesting their potential in treating inflammation-related conditions (Amr et al., 2007).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the interesting activities of similar compounds, it could be a promising area of research .

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-21(25-15-13-18-8-3-1-4-9-18)17-27-20-12-7-14-26-22(20)23(30)28(24(27)31)16-19-10-5-2-6-11-19/h1-12,14H,13,15-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNCJWQDFGOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

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